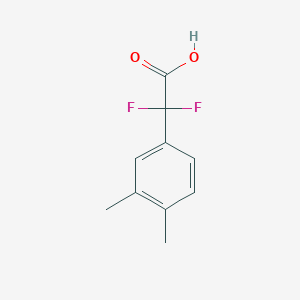

(3,4-Dimethylphenyl)-difluoroacetic acid

Description

The exact mass of the compound (3,4-Dimethylphenyl)-difluoroacetic acid is 200.06488588 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3,4-Dimethylphenyl)-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethylphenyl)-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSRHSCRJBEGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263767 | |

| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-15-3 | |

| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Applications of (3,4-Dimethylphenyl)-difluoroacetic Acid

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (3,4-Dimethylphenyl)-difluoroacetic acid.

Executive Summary

(3,4-Dimethylphenyl)-difluoroacetic acid (CAS: 1027514-15-3) represents a specialized fluorinated building block in modern drug discovery.[1] It serves as a critical bioisostere for phenylacetic acid moieties, offering two distinct advantages: metabolic blockade at the benzylic position and pKa modulation via the inductive effect of the

Chemical Identity & Structural Architecture[1][2]

The molecule consists of a lipophilic 3,4-dimethylphenyl tail coupled to a polar, acidic difluoroacetic acid headgroup. This amphiphilic structure allows it to participate in specific hydrophobic interactions while maintaining solubility in polar physiological media.[1]

| Property | Data |

| Chemical Name | (3,4-Dimethylphenyl)-difluoroacetic acid |

| CAS Number | 1027514-15-3 |

| Molecular Formula | |

| Molecular Weight | 200.18 g/mol |

| SMILES | CC1=C(C)C=C(C(C(O)=O)(F)F)C=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

Physicochemical Properties: The "Fluorine Effect"[4]

The strategic insertion of the gem-difluoro (

Acidity (pKa) Modulation

The electron-withdrawing nature of the two fluorine atoms significantly stabilizes the carboxylate anion via inductive effects (

-

Parent Phenylacetic Acid pKa: ~4.3[1]

-

Difluoro Analogue pKa (Predicted): ~2.8 – 3.1[1]

-

Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic carboxylate.[1] However, the lower pKa (closer to phosphate bioisosteres) can enhance potency in active sites requiring a stronger ionic interaction.

Lipophilicity (LogP) & Metabolic Stability

The

-

Predicted LogP: ~2.6

-

Mechanism: The 3,4-dimethyl moiety adds significant lipophilicity (+1.0 LogP units), balancing the polarity of the carboxylic acid.[1] This "Goldilocks" lipophilicity ensures cell membrane permeability without excessive protein binding.[1]

Visualization: Structure-Property Relationship

The following diagram illustrates the functional impact of each structural component.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the difluoro linker and dimethyl substituents.

Synthetic Accessibility & Protocols

Synthesis of aryl difluoroacetic acids is non-trivial due to the instability of certain fluorinated intermediates. The most robust industrial route utilizes Copper-Catalyzed Cross-Coupling , avoiding harsh fluorinating agents like DAST.[1]

Recommended Synthetic Workflow

Reaction Type: Copper-mediated arylation of ethyl bromodifluoroacetate.[1]

Reagents:

-

Aryl Boronic Acid: (3,4-Dimethylphenyl)boronic acid[1]

-

Difluoro Source: Ethyl bromodifluoroacetate (

)[1] -

Catalyst: Copper (

or

Step-by-Step Protocol:

-

Coupling: Charge a reaction vessel with (3,4-dimethylphenyl)boronic acid (1.0 equiv), ethyl bromodifluoroacetate (1.2 equiv), and Copper powder (2.0 equiv) in DMSO.

-

Activation: Heat to 60°C under

atmosphere for 12 hours. The copper mediates the radical addition of the difluoroacetate fragment to the aryl ring.[1] -

Hydrolysis: Treat the intermediate ester with LiOH (3.0 equiv) in THF/Water (1:1) at room temperature for 2 hours to liberate the free acid.

-

Purification: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

Visualization: Synthesis Pathway

Figure 2: Two-step synthetic workflow via Copper-mediated cross-coupling and subsequent ester hydrolysis.[1]

Medicinal Chemistry Applications

Bioisosterism Strategy

This compound is frequently used to replace phenylacetic acid or phosphate groups in lead optimization.[1]

-

Case Study: In PTP1B inhibitors (diabetes targets), replacing a non-fluorinated acid with a difluoroacetic acid moiety often increases cellular permeability (by reducing the ionization fraction slightly at acidic micro-environments) and eliminates metabolic hotspots.[1]

-

Potency: The increased acidity (lower pKa) mimics the electrostatics of a phosphate group (

) more effectively than a standard carboxylate, making it a "phosphate mimetic" for phosphatase inhibitors.[1]

Handling & Stability

-

Stability: The C-F bond is chemically inert under standard conditions.[1] However, the compound is acidic and corrosive.[1]

-

Storage: Store at 2-8°C under inert gas. Avoid strong bases which form the salt immediately.

-

Safety: Wear standard PPE (gloves, goggles).[1] In case of skin contact, wash with copious water; the lipophilic nature aids skin penetration, so rapid washing is critical.

References

-

ChemicalBook. (2025).[1] Difluoroacetic acid Properties and Synthesis. Retrieved from .[1]

-

Kumawat, S., & Natte, K. (2024).[1] Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications.[1] Retrieved from .[1]

-

Yang, B., et al. (2016).[1][2] Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes.[1][2] Organic Letters.[1] Retrieved from .[1][2]

-

PubChem. (2025).[1][3] (3,4-Difluorophenyl)acetic acid Compound Summary. (Used for comparative physicochemical modeling).[1] Retrieved from .[1]

-

Enamine. (2023).[1] 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements.[1][4] (Context on fluorine bioisosteres). Retrieved from .[1]

Sources

- 1. Difluoroacetic acid | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (3,4-Difluorophenyl)acetic acid | C8H6F2O2 | CID 69571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]

(3,4-Dimethylphenyl)-difluoroacetic Acid: A Comprehensive Technical Guide for Advanced Research

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Fluorinated Building Block.

Introduction

(3,4-Dimethylphenyl)-difluoroacetic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of a gem-dinal difluoro group on the acetic acid moiety, combined with the lipophilic 3,4-dimethylphenyl substituent, imparts unique physicochemical properties to the molecule. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery and development, grounded in established chemical principles.

Physicochemical Properties

The molecular structure of (3,4-Dimethylphenyl)-difluoroacetic acid dictates its reactivity and potential biological interactions. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | N/A |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [2] |

| SMILES String | CC1=C(C)C=C(C(C(O)=O)(F)F)C=C1 | [1] |

| CAS Number | 1027514-15-3 | [2] |

| Appearance | White solid | [2] |

| Storage | 2-8°C | [2] |

Synthesis of (3,4-Dimethylphenyl)-difluoroacetic Acid

The synthesis of (3,4-Dimethylphenyl)-difluoroacetic acid is most effectively achieved through a two-step process involving an initial Reformatsky reaction followed by hydrolysis. This method provides a reliable route to the target compound from commercially available starting materials.

Part 1: Reformatsky Reaction

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters by the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3][4][5][6] In this synthesis, 3,4-dimethylbenzaldehyde is reacted with ethyl bromodifluoroacetate. The organozinc reagent, or 'Reformatsky enolate', is formed in situ and adds to the carbonyl group of the aldehyde.

Experimental Protocol:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

-

Addition of Reactants: A solution of 3,4-dimethylbenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

-

Reaction Progression: After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-hydroxy-2-(3,4-dimethylphenyl)-2,2-difluoroacetate.

Part 2: Hydrolysis

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. Alkaline hydrolysis is typically employed for this transformation due to its generally irreversible nature.[7]

Experimental Protocol:

-

Saponification: The crude ester from the previous step is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heating: The mixture is heated to reflux for 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Acidification and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with 1 M HCl. The resulting precipitate is then extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield (3,4-Dimethylphenyl)-difluoroacetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Applications in Drug Development

The gem-difluoromethylene group is a key structural motif in modern medicinal chemistry. Its introduction into bioactive molecules can significantly enhance their pharmacological profiles. This is attributed to several factors:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Bioisosterism: The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage. This substitution can lead to improved binding affinity for target proteins and enhanced biological activity.[8]

While specific therapeutic applications of (3,4-Dimethylphenyl)-difluoroacetic acid are not extensively documented in publicly available literature, its structural features make it a valuable intermediate for the synthesis of novel drug candidates.[2] For instance, it can serve as a precursor for more complex molecules targeting a range of diseases, including metabolic disorders and inflammatory conditions. The 3,4-dimethylphenyl group provides a lipophilic anchor that can be tailored for specific biological targets, while the difluoroacetic acid moiety offers a reactive handle for further chemical modifications, such as amide bond formation.

Conclusion

(3,4-Dimethylphenyl)-difluoroacetic acid represents a valuable building block for the synthesis of advanced materials and novel therapeutic agents. The synthetic route detailed in this guide provides a reliable method for its preparation, enabling further research into its potential applications. The unique combination of a difluorinated carbon center and a substituted aromatic ring offers a versatile platform for the design of molecules with enhanced metabolic stability and biological activity. As the field of medicinal chemistry continues to explore the benefits of targeted fluorination, compounds such as (3,4-Dimethylphenyl)-difluoroacetic acid will undoubtedly play a crucial role in the development of the next generation of pharmaceuticals.

References

-

AA Blocks. 1027514-15-3 | MFCD11007716 | 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Name Reactions in Organic Synthesis. Reformatsky Reaction. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

PubMed. Discovery of a series of small molecules as potent histone deacetylase inhibitors. [Link]

-

Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]

- Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)

-

PubMed Central. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. [Link]

-

PubMed Central. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. [Link]

- Google Patents.

-

PubMed Central. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

University of Rochester. Ester to Acid - Common Conditions. [Link]

-

MySkinRecipes. 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid. [Link]

-

Nimbus Therapeutics. Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. [Link]

-

Organic Syntheses. homoveratric acid. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

American Journal of Science. On the Preparation and Hydrolysis of Esters Derived from the Substituted Aliphatic Alcohols. [Link]

-

Journal of Fluorine Chemistry. Preparation of a,a-difluoroalkanesulfonic acids. [Link]

-

Chemguide. hydrolysing esters. [Link]

-

MDPI. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]

-

PubMed. Medicinal chemistry of difluoropurines. [Link]

Sources

- 1. Discovery of a series of small molecules as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid [myskinrecipes.com]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Advanced Amide Coupling Protocols for (3,4-Dimethylphenyl)-difluoroacetic acid

Introduction: Navigating the Challenges of Fluorinated Acid Coupling

In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorinated moieties is a cornerstone strategy for enhancing the pharmacological profile of lead compounds.[1][2] The difluoromethyl group, in particular, serves as a valuable bioisostere for hydroxyl or thiol groups, often improving metabolic stability, binding affinity, and membrane permeability.[2] (3,4-Dimethylphenyl)-difluoroacetic acid is a key building block that combines these benefits with the lipophilic character of the dimethylphenyl ring, making it a valuable scaffold for developing novel therapeutics.[1][3]

However, the very features that make this acid attractive also present unique synthetic challenges. The strong electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the adjacent carbonyl group, while the substituted phenyl ring can introduce steric hindrance.[4][5] Consequently, standard amide coupling procedures may result in low yields, sluggish reactions, or the formation of unwanted side products.[6]

This guide provides an in-depth analysis of robust and field-proven protocols specifically tailored for the efficient coupling of (3,4-Dimethylphenyl)-difluoroacetic acid with a variety of amine nucleophiles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to select and optimize the ideal conditions for their specific synthetic targets.

Core Principle: The Mechanism of Carboxylic Acid Activation

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[6] Because a direct reaction is thermodynamically unfavorable and kinetically slow due to a competing acid-base reaction, the carboxylic acid must first be converted into a more reactive electrophilic species.[7] This is achieved using a "coupling reagent." The general activation and coupling process is outlined below.

Caption: General workflow for amide bond formation.

Field-Proven Coupling Protocols

The choice of coupling reagent is critical and depends on the steric and electronic properties of both the acid and the amine.[6][8] We present three robust protocols, each employing a different class of coupling reagent, to provide a versatile toolkit for tackling the coupling of (3,4-Dimethylphenyl)-difluoroacetic acid.

Protocol 1: The Classic Carbodiimide Approach (EDC/HOBt)

This method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). It is a cost-effective and widely used method for routine amide couplings.[9]

Mechanism Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] However, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[12] The additive HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-ester. This new intermediate is less prone to side reactions and readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[11]

Caption: Experimental workflow for EDC/HOBt coupling.

Detailed Step-by-Step Methodology:

-

Preparation: To a solution of (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration), add HOBt (1.2 eq).

-

Activation: Cool the stirred solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

-

Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture. The use of a hindered, non-nucleophilic base is crucial to prevent side reactions.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13] The aqueous washes remove the water-soluble EDC-urea byproduct and excess reagents.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: The High-Efficiency Uronium Salt Approach (HATU)

For sterically hindered amines or electronically deactivated acids like our substrate, uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the "gold standard".[14][15] HATU is known for high coupling efficiencies, fast reaction rates, and low rates of epimerization.[15][16]

Mechanism Rationale: HATU reacts with the carboxylate anion (formed by deprotonation with a base) to generate a highly reactive OAt-active ester.[16][17] The 7-azabenzotriazole (At) moiety is a superior leaving group compared to HOBt. Furthermore, the neighboring pyridine nitrogen atom is believed to stabilize the transition state via a neighboring group effect, accelerating the subsequent aminolysis step.[16]

Caption: Experimental workflow for HATU coupling.

Detailed Step-by-Step Methodology:

-

Pre-activation: In a flask, dissolve (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

-

Base Addition: Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Amine Addition: Add a solution of the amine (1.1 eq) in a minimal amount of DMF to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. HATU-mediated couplings are typically much faster than carbodiimide methods.[16]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine to remove DMF and byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: The Mild & Clean Anhydride Approach (T3P®)

Propylphosphonic Anhydride (T3P®) is a versatile and mild coupling reagent that is particularly advantageous for large-scale synthesis and for substrates prone to racemization.[18][19] A key benefit is that its byproducts are water-soluble, which greatly simplifies purification.[18][20]

Mechanism Rationale: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly electrophilic intermediate is then readily attacked by the amine. The process requires at least two equivalents of a base to neutralize the released phosphonic acid byproducts.[20] Pyridine is often a superior base choice as it can further suppress epimerization.[18]

Caption: Experimental workflow for T3P® coupling.

Detailed Step-by-Step Methodology:

-

Preparation: In a flask, dissolve (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 eq), the amine (1.1 eq), and a suitable base such as pyridine or triethylamine (3.0-4.0 eq) in a solvent like Ethyl Acetate or 2-MeTHF.[21]

-

Reagent Addition: Cool the mixture to 0 °C. Slowly add T3P® (1.5 eq, typically supplied as a 50% solution in Ethyl Acetate or DMF) dropwise, keeping the internal temperature below 10 °C.[21]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Separate the layers. The aqueous layer will contain the phosphonic acid byproducts.[20] Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by chromatography if necessary.

Comparative Analysis of Protocols

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: T3P® |

| Reactivity | Moderate | Very High | High |

| Typical Yields | Good to Excellent | Excellent | Excellent |

| Reaction Time | 12-24 hours | 2-6 hours | 2-12 hours |

| Epimerization Risk | Low with HOBt | Very Low | Very Low (especially with pyridine)[18] |

| Key Advantages | Cost-effective, common reagents. | High efficiency for difficult couplings, fast reactions.[15] | Mild conditions, water-soluble byproducts, easy workup, scalable.[18][20] |

| Considerations | Risk of N-acylurea byproduct, longer reaction times.[12] | Higher cost, moisture sensitive. | Requires excess base. |

| Workup | Standard aqueous extraction. | Standard aqueous extraction. | Simple aqueous extraction, often cleaner crude product.[20] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive coupling agent. 2. Steric hindrance from amine or acid. 3. Deactivated (electron-poor) amine. 4. Poor quality or wet reagents/solvents. | 1. Switch to a more powerful reagent (e.g., from EDC to HATU).[15] 2. Increase reaction time and/or gently increase temperature (e.g., to 40 °C), monitoring for side products.[4] 3. Use HATU, which is highly effective for unreactive amines.[9] 4. Ensure all reagents are fresh and solvents are anhydrous. |

| Formation of N-Acylurea (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure an adequate amount of HOBt (at least 1.0 eq) is used. Keep the reaction temperature low during the addition of EDC. |

| Epimerization (if chiral centers are present) | 1. Base is too strong or is nucleophilic. 2. Elevated reaction temperature. | 1. Use a hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM). For T3P®, pyridine is recommended to minimize epimerization.[18] 2. Maintain low temperatures (0 °C to RT) throughout the reaction. |

| Difficult Purification | Byproducts from the coupling reagent co-elute with the product. | Use a reagent with water-soluble byproducts like T3P® or EDC to simplify the workup and purification process.[20] |

References

-

Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Available at: [Link]

-

Curia Global. (2024). Understanding T3P® from start to finish. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

-

Waghmare, S., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry. Available at: [Link]

-

Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. Available at: [Link]

-

Wikipedia. (n.d.). HATU. Available at: [Link]

-

amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

FAQ. (2023). What are the applications and transformations of (3,4-Dimethoxyphenyl)acetic acid? Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

ChemSourcing. (2026). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Available at: [Link]

-

MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Available at: [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. hepatochem.com [hepatochem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. reddit.com [reddit.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. HATU - Enamine [enamine.net]

- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 16. HATU - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 21. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

Application Note: Scalable Synthesis of (3,4-Dimethylphenyl)-difluoroacetic Acid Derivatives

Abstract & Executive Summary

The incorporation of the difluoromethylene (

While traditional routes often employ expensive fluorinating agents (e.g., DAST) or harsh conditions, this protocol utilizes a Copper(0)-mediated cross-coupling of ethyl bromodifluoroacetate with aryl iodides . Crucially, this guide addresses specific process safety hazards associated with the exothermic nature of this reaction in DMSO, proposing a safer, validated alternative using DMF or controlled addition protocols suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the

Pathway Selection:

-

Route A (Selected): Copper-mediated cross-coupling of 4-iodo-o-xylene with ethyl bromodifluoroacetate.

-

Pros: Inexpensive reagents (Cu powder), convergent, scalable.

-

Cons: Requires careful exotherm management.

-

-

Route B (Rejected): Deoxyfluorination of

-keto esters.-

Reason for Rejection: Reagents like Deoxo-Fluor are cost-prohibitive at scale and pose severe thermal hazards.

-

Reaction Scheme:

Figure 1: Synthetic pathway for the target molecule.

Process Safety Assessment (Critical)

WARNING: The copper-mediated coupling of ethyl bromodifluoroacetate in DMSO exhibits a significant delayed exotherm.[1][2]

-

Hazard: Research by Vertex Pharmaceuticals has shown that adding ethyl bromodifluoroacetate to a mixture of Cu and aryl halide in DMSO can lead to a "runaway" reaction if not controlled. The Maximum Temperature of Synthesis Reaction (MTSR) can exceed the decomposition temperature of DMSO (

), leading to catastrophic vessel failure. -

Mitigation Strategy:

-

Solvent Switch: Use DMF (N,N-Dimethylformamide) or DMAc where possible. DMF shows no exothermic decomposition up to 400°C in DSC studies for this reaction type.[2]

-

Dosing Control: If DMSO is required for conversion, never add the bromide reagent in one portion. Use a semi-batch process where the bromide is dosed slowly to the Cu/Aryl Iodide slurry at reaction temperature.

-

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (3,4-dimethylphenyl)difluoroacetate

Reagents:

-

4-Iodo-o-xylene (1.0 equiv)

-

Ethyl bromodifluoroacetate (1.2 - 1.5 equiv)

-

Copper powder (2.2 equiv) – Note: Use dendritic or <75 micron powder for best surface area.

-

DMSO (Dimethyl sulfoxide) – Anhydrous (or DMF for higher safety margin).

Procedure:

-

Activation: In a nitrogen-flushed reactor, suspend Copper powder (2.2 equiv) in DMSO (5 vol relative to iodide). Add a catalytic amount of iodine (

, 1-2 mol%) or stir with dilute HCl then wash/dry if recycling Cu, to activate the surface. Standard commercial Cu powder usually works without acid wash if stored properly. -

Substrate Addition: Add 4-iodo-o-xylene (1.0 equiv) to the slurry.

-

Heating: Heat the mixture to 55 °C . Ensure internal temperature monitoring is active.

-

Controlled Addition: Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise over 2–4 hours .

-

Critical Check: Monitor the internal temperature.[2] A spike indicates initiation. Do not accumulate unreacted bromide reagent.

-

-

Reaction: Stir at 55–60 °C for 8–12 hours. Monitor conversion by HPLC or GC-MS.

-

Target: >95% conversion of aryl iodide.[3]

-

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with Ethyl Acetate (10 vol).

-

Pour the mixture into a saturated aqueous

solution (to complex copper salts). Stir vigorously for 30 minutes until the aqueous layer turns deep blue. -

Filter through a pad of Celite to remove unreacted copper.

-

Separate layers. Wash organic layer with water (2x) and brine (1x).

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation if scaling up (>100g).

Step 2: Hydrolysis to (3,4-Dimethylphenyl)-difluoroacetic acid

Reagents:

-

Ethyl ester intermediate (from Step 1)

-

Lithium Hydroxide monohydrate (

, 2.0 equiv) -

THF / Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF (5 vol).

-

Add a solution of

(2.0 equiv) in Water (1.5 vol). -

Stir at Room Temperature for 4–6 hours. (Monitor disappearance of ester).

-

Workup:

-

Concentrate THF under reduced pressure.

-

Dilute the aqueous residue with water.

-

Wash with MTBE (to remove non-polar impurities).

-

Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2–3. The product typically precipitates as a white solid or forms an oil.

-

Extract with Ethyl Acetate (3x).

-

Dry (

) and concentrate to yield the carboxylic acid.[4]

-

-

Crystallization: Recrystallize from Hexanes/CH2Cl2 or Heptane/IPA to achieve pharmaceutical purity.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (AUC) |

| Singlet at | NMR ( | |

| MS (ESI-) | Mass Spec | |

| Copper Content | < 10 ppm (after purification) | ICP-MS |

Mechanistic Insight

The reaction proceeds via the in situ formation of a hemi-stable organocopper species. The mechanism is generally accepted to involve the oxidative addition of Copper into the C-Br bond of the bromodifluoroacetate, followed by substitution at the aryl iodide.

Figure 2: Proposed mechanistic cycle for Copper-mediated difluoroalkylation.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Inactive Copper surface | Activate Cu with |

| Homocoupling (Ar-Ar) | Temperature too high | Lower reaction temp to 50°C. Ensure slow addition of bromide. |

| Protodehalogenation ( | Moisture in solvent | Use strictly anhydrous DMSO/DMF (Karl Fischer < 0.05%). |

| Exotherm Spike | Reagent accumulation | Stop addition immediately. Increase stirring speed. Verify cooling loop capacity. |

References

-

Safety Evaluation of Cu-Coupling: Org. Process Res. Dev. 2018, 22, 10, 1409–1416. Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. [Link][1][2]

-

General Methodology (Copper Mediated): Tetrahedron 2000, 56, 8239–8242. Copper-mediated cross-coupling reaction of ethyl bromodifluoroacetate with aryl iodides. [Link][3][5]

-

Review of Difluoroalkylation: Chem. Rev. 2015, 115, 2, 683–730. Recent Advances in the Synthesis of Difluoromethylated Compounds. [Link]

-

Alternative Approaches (Pd-Catalyzed): Org. Lett. 2016, 18, 17, 4424–4427. Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids. [Link]

Sources

Catalytic methods for functionalizing (3,4-Dimethylphenyl)-difluoroacetic acid

Application Note: Catalytic Methods for Functionalizing (3,4-Dimethylphenyl)-difluoroacetic Acid

Part 1: Executive Summary & Strategic Analysis

(3,4-Dimethylphenyl)-difluoroacetic acid represents a high-value building block in medicinal chemistry. Its core value lies in the difluoromethylene (

However, the functionalization of this molecule is non-trivial. The electron-withdrawing nature of fluorine deactivates the

Scope of this Guide:

This application note moves beyond standard amide couplings. We focus on decarboxylative functionalization , utilizing the carboxylic acid as a "traceless activating group" to install the

Reactivity Profile & Critical Quality Attributes (CQA)

| Feature | Chemical Consequence | Strategic Implication |

| High Electronegativity | Destabilizes carbocations; favors radical pathways ( | |

| Carboxyl Group | Oxidation Potential ( | Accessible via Photoredox (Ir/Ru) or Ag(I)/Persulfate oxidation. |

| 3,4-Dimethyl Ring | Electron Donating (+I effect) | Lowers |

Part 2: Primary Functionalization Pathways

We define three primary catalytic modules for this substrate.

Module A: Photoredox-Catalyzed Giese Addition

Best for: C(sp3)-C(sp3) bond formation, attaching the motif to alkyl chains or heterocycles.

Mechanism:

The reaction proceeds via a Single Electron Transfer (SET) oxidation of the carboxylate by an excited-state Iridium photocatalyst. This triggers decarboxylation, releasing

Figure 1: Visible-light mediated decarboxylative Giese addition pathway.

Module B: Silver-Catalyzed Decarboxylative Cross-Coupling

Best for: Allylation, Alkynylation, and Heteroarylation.

Silver salts (AgNO3 or Ag2CO3) act as efficient oxidants/catalysts in the presence of persulfates. The Ag(I)/Ag(II) cycle is robust and tolerates the electron-rich dimethylphenyl ring well, provided the temperature is controlled to prevent polymerization.

Key Reaction:

Part 3: Detailed Experimental Protocols

Protocol 1: Photoredox Hydroalkylation (Giese Addition)

Target: Coupling (3,4-dimethylphenyl)-difluoroacetic acid with Methyl Acrylate.

Reagents:

-

Substrate: (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 equiv, 0.5 mmol)

-

Olefin: Methyl acrylate (2.0 equiv)

-

Photocatalyst:

(1.0 mol%) -

Base:

(1.5 equiv) or -

Solvent: DMSO (anhydrous, degassed) – Critical for radical lifetime.

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge an 8 mL clear vial with the acid (107 mg, 0.5 mmol), Photocatalyst (5.6 mg), and Base.

-

Solvation: Add degassed DMSO (5.0 mL). The concentration (0.1 M) is crucial to prevent radical dimerization.

-

Addition: Add Methyl acrylate (90 µL, 1.0 mmol) via syringe.

-

Deoxygenation: Sparge the solution with Argon for 10 minutes. Note: Oxygen is a triplet radical quencher and will shut down the reaction.

-

Irradiation: Seal the vial and irradiate with a 34W Blue LED Kessil lamp (approx. 450 nm) at room temperature. Use a fan to maintain temp < 30°C.

-

Monitoring: Monitor via

NMR. The starting material signal ( -

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMSO. Dry over

and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

If the reaction turns dark brown/black immediately, the base concentration is too high, causing decomposition of the electron-rich ring. Switch to

.

Protocol 2: Silver-Catalyzed Decarboxylative Allylation

Target: Synthesis of allylated difluoro-derivative.

Reagents:

-

Substrate: (3,4-Dimethylphenyl)-difluoroacetic acid (0.2 mmol)

-

Radical Acceptor: Allyl phenyl sulfone (0.3 mmol)

-

Catalyst:

(20 mol%) -

Oxidant:

(1.5 equiv) -

Solvent:

(1:1 mixture)

Step-by-Step Methodology:

-

Assembly: To a reaction tube equipped with a stir bar, add the acid, Allyl phenyl sulfone,

(6.8 mg), and -

Solvent: Add the acetonitrile/water mixture (2 mL). The biphasic/aqueous nature helps solubilize the persulfate.

-

Reaction: Heat the mixture to 60°C under an Argon atmosphere.

-

Why 60°C? Thermal activation is required for the persulfate to re-oxidize the Ag(I) to Ag(II).

-

-

Duration: Stir for 12 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove silver salts. Extract with DCM.

-

Analysis:

NMR is the primary diagnostic tool.

Part 4: Data & Troubleshooting

Catalyst Selection Matrix

| Catalyst System | Oxidant | Reaction Type | Compatibility with 3,4-Dimethyl Ring |

| Ir(III) / Blue LED | Excited State | Giese Addition | Excellent. Mild conditions preserve the electron-rich ring. |

| AgNO3 / Heat | K2S2O8 | Allylation | Good. Requires temp control (max 60°C). |

| Cu(I) / Ligand | Air/O2 | Cross-Coupling | Moderate. Risk of ring oxidation due to harsh oxidants. |

| Selectfluor | N/A | Fluorination ( | Poor. Electrophilic fluorination of the ring (EAS) competes with decarboxylation. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Starting Material.

-

Cause: Inefficient decarboxylation.

-

Solution: The oxidation potential of the carboxylate might be mismatched with the photocatalyst. Switch to a more oxidizing catalyst like Ir[dF(F)ppy]2(dtbbpy) or add a catalytic amount of HAT reagent (e.g., quinuclidine) to assist.

-

-

Problem: Complex Mixture / Ring Functionalization.

-

Cause: The 3,4-dimethyl groups make the ring electron-rich. Electrophilic radicals may attack the ring ortho to the methyls.

-

Solution: Lower the reaction temperature and ensure the "Radical Acceptor" (alkene/sulfone) is present in excess (2-3 equiv) to trap the radical faster than side reactions occur.

-

Part 5: References

-

Xu, X. H., et al. "Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with

-Difluoroarylacetic Acids under Photoredox Catalysis."[1] Organic Letters, vol. 18, no.[2][3] 22, 2016, pp. 5956–5959.[3] Link -

Ventre, S., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis."[4] Journal of the American Chemical Society, vol. 137, no.[4] 17, 2015, pp. 5654–5657. Link

-

Li, Y. L., et al. "Silver-Catalyzed Decarboxylative Radical Addition/Cyclization of

-Difluoroarylacetic Acids with Acrylamides."[2] European Journal of Organic Chemistry, vol. 2017, no.[2] 40, 2017, pp. 6052–6059.[2] Link -

Weaver, J. D., et al. "Photocatalytic Decarboxylative Alkylation of Silyl Enol Ethers and Enamides." Journal of the American Chemical Society, vol. 136, no. 47, 2014.[5] (Contextual grounding for decarboxylative mechanisms). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]

- 5. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4-Dimethylphenyl)-difluoroacetic Acid

Executive Summary

This guide addresses the synthesis of (3,4-Dimethylphenyl)-difluoroacetic acid (CAS: 1027514-15-3).[1] The core transformation involves the Copper-mediated cross-coupling of 1-iodo-3,4-dimethylbenzene with ethyl bromodifluoroacetate , followed by ester hydrolysis.

Users frequently report yields stalling at 40-50% due to three primary failure modes:

-

Passivation of Copper: Leading to incomplete conversion.

-

Protodehalogenation: Reduction of the fluorinated reagent to ethyl difluoroacetate (

). -

Inefficient Hydrolysis/Isolation: Loss of the highly acidic product during aqueous workup.

This document provides a self-validating protocol and troubleshooting logic to elevate yields to the >80% range.

Part 1: The Coupling Reaction (Critical Control Points)

Q1: My conversion of aryl iodide stops at 60% despite adding excess ethyl bromodifluoroacetate. Why?

Diagnosis: This is a classic symptom of Copper Surface Passivation .

The reaction relies on the formation of a transient

Corrective Action:

-

Particle Size: Do not use standard copper dust. Use Copper Bronze or Spherical Copper Powder (<75

m) . The morphology affects the active surface area. -

Activation Protocol: You must strip the oxide layer before use.

-

Wash sequence: 2% HCl (aq)

Water -

In-situ Activation: Add 1-2 mol% of Iodine (

) or TMS-Cl to the reaction mixture. This etches the copper surface and jumpstarts the radical process.

-

Q2: I am observing significant amounts of ethyl difluoroacetate ( ) and unreacted aryl iodide. Is my solvent wet?

Diagnosis: Likely, but "wet" solvent isn't the only culprit.[2] This side product comes from Hydrogen Abstraction (Protodehalogenation).

The difluoroacetate radical (

Corrective Action:

-

Solvent Choice: Switch from DMF to DMSO (Dimethyl Sulfoxide) .

-

Why: DMSO stabilizes the intermediate copper species better than DMF, increasing the lifetime of the active nucleophile and favoring the cross-coupling over reduction.

-

Warning: DMSO reactions can be exothermic. See Safety Note below.

-

-

Concentration: Run the reaction at high concentration (1.0 M - 1.5 M) relative to the aryl iodide. This minimizes the mean free path between the fluorinated radical and the aryl trap.

-

Reagent Quality: Ensure your ethyl bromodifluoroacetate is free of acid impurities. Distill it over

if it has yellowed.

Q3: Safety Alert - The reaction exotherms violently in DMSO.

Technical Insight:

The coupling of ethyl bromodifluoroacetate in DMSO exhibits a high adiabatic temperature rise (

Safe Operating Procedure:

-

Do NOT mix all reagents at room temperature and heat.

-

Ramp Method: Heat the Aryl Iodide and Copper/DMSO slurry to 50°C first.

-

Slow Addition: Add the ethyl bromodifluoroacetate dropwise over 1 hour. This limits the accumulation of unreacted radical precursors and controls the exotherm.

Part 2: Hydrolysis & Isolation (Yield Recovery)

Q4: The ester hydrolysis is complete, but I recover very little acid after extraction. Where is my product?

Diagnosis: You are fighting the pKa of the Difluoromethylene group . The two fluorine atoms exert a strong electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid (approx pKa ~1.5 - 2.0) compared to non-fluorinated analogues (pKa ~4.8).

The Failure Mode: Standard workups often acidify to pH 3-4. At this pH, (3,4-Dimethylphenyl)-difluoroacetic acid remains largely ionized (water-soluble) and is washed away.

Corrective Action:

-

Aggressive Acidification: You must acidify the aqueous phase to pH < 1 using 6M HCl or conc. HCl.

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent: Use Ethyl Acetate or MTBE for extraction. Avoid DCM (poor solubility for this polar acid).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid.

Reagents & Stoichiometry

| Reagent | Equiv.[5][6][7] | Role | Notes |

| 1-Iodo-3,4-dimethylbenzene | 1.0 | Limiting Reagent | High purity (>98%) essential. |

| Ethyl Bromodifluoroacetate | 2.5 | Fluorine Source | Excess required to account for reduction. |

| Copper Powder | 3.0 | Mediator | Activated; <75 |

| DMSO | (1.0 M) | Solvent | Anhydrous; Degassed. |

| LiOH | 3.0 | Hydrolysis Base | Used in Step 2. |

Step-by-Step Workflow

Step 1: The Coupling (Cross-Coupling)

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.

-

Activation: Charge Copper powder (3.0 equiv) and DMSO (0.5 volume). Stir vigorously. Add a crystal of Iodine (

) and stir for 10 mins until the color fades (activation). -

Substrate Addition: Add 1-iodo-3,4-dimethylbenzene (1.0 equiv) dissolved in DMSO (remaining volume).

-

Heating: Warm the slurry to 55°C .

-

Controlled Addition: Add Ethyl Bromodifluoroacetate (2.5 equiv) dropwise via the addition funnel over 60 minutes .

-

Monitor: Ensure internal temp does not spike >65°C.

-

-

Digestion: Stir at 55-60°C for 12 hours.

-

Quench: Cool to RT. Dilute with MTBE. Pour into cold saturated

(aq) to complex copper salts. -

Filtration: Filter through a Celite pad to remove copper residues. Wash the pad with MTBE.

-

Evaporation: Concentrate the organic phase to yield the crude Ethyl (3,4-dimethylphenyl)-difluoroacetate .

Step 2: The Hydrolysis

-

Dissolution: Dissolve the crude ester in THF/Water (3:1 ratio).

-

Saponification: Add LiOH

H2O (3.0 equiv) in one portion. -

Reaction: Stir at Room Temperature for 4 hours. (Avoid heating to prevent decarboxylation).

-

Workup (Critical):

-

Wash the basic aqueous solution with Hexanes (removes unreacted aryl iodide/biaryls).

-

Cool the aqueous layer to 0°C.

-

Acidify to pH 1 with 6N HCl.

-

Extract 3x with Ethyl Acetate.

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Hexanes/EtOAc (10:1) if necessary.[8]

Part 4: Mechanistic Visualization

The following diagram illustrates the Copper-mediated oxidative addition and the critical branching points where yield is lost (Reduction vs. Coupling).

Figure 1: Reaction pathway showing the competition between the desired cross-coupling (Green path) and the parasitic protodehalogenation (Red dashed path).

References

-

Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006).[2][9] "Trifluoromethylation at the

-Position of -

Zhu, S.-Q., Xu, X.-H., & Qing, F.-L. (2015).[2] "Copper-Mediated Oxidative Difluoromethylation of Terminal Alkynes with TMSCF2H." Organic Chemistry Frontiers, 2, 1022-1025.[2][10] Link

-

Eyer, M., de Nanteuil, F., & Waser, J. (2018).[2] "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate." Organic Process Research & Development, 22(11), 1548–1552.[2] Link

-

Amii, H., & Uneyama, K. (2009).[2] "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.[2] Link

Sources

- 1. 1027514-15-3|2-(3,4-Dimethylphenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]

- 2. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. par.nsf.gov [par.nsf.gov]

Technical Support Center: Preventing Decarboxylation of (3,4-Dimethylphenyl)-difluoroacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the unintended degradation of (3,4-Dimethylphenyl)-difluoroacetic acid during routine handling, heating, and complex synthetic workflows.

Mechanistic Overview: The Decarboxylation Problem

The thermodynamic driving force for the decarboxylation of aryldifluoroacetic acids is the irreversible extrusion of carbon dioxide gas. Unlike standard aliphatic or aromatic carboxylic acids, the geminal fluorine atoms in (3,4-Dimethylphenyl)-difluoroacetic acid exert a profound electron-withdrawing inductive effect (-I). This highly stabilizes the adjacent transition state, whether it proceeds via a heterolytic pathway (forming a difluorobenzyl anion) or a homolytic pathway (forming a difluoromethyl radical)[1].

If the carboxylic acid is deprotonated to form a carboxylate anion, or if it is subjected to single-electron transfer (SET) by transition metals, the activation energy for CO2 loss plummets. Consequently, decarboxylation can occur at temperatures as low as 50 °C[2]. To prevent this, the carboxylic acid must either be kept strictly protonated at low temperatures or covalently masked (protected) prior to heating.

Troubleshooting & FAQs

Q1: Why did my (3,4-Dimethylphenyl)-difluoroacetic acid degrade into 4-(difluoromethyl)-1,2-dimethylbenzene during a 60 °C reaction? A: You likely used a polar aprotic solvent (like DMF or DMSO) or introduced a mild base. Polar aprotic solvents stabilize the carboxylate anion transition state, facilitating heterolytic cleavage and CO2 loss. Once the difluorobenzyl anion forms, it rapidly abstracts a proton from the environment to yield the difluoromethylarene degradation product.

Q2: What is the maximum safe temperature for handling the unprotected acid? A: For the free acid, temperatures should strictly be kept below 40 °C . While pure difluoromalonic acid derivatives can sometimes withstand up to 118 °C[3], the presence of the electron-rich 3,4-dimethylphenyl ring combined with trace impurities, metals, or moisture can trigger autocatalytic decarboxylation at much lower temperatures.

Q3: Which reagents and solvents should I strictly avoid if I want to keep the acid intact? A:

-

Bases: Even weak bases (K₂CO₃, Cs₂CO₃, or triethylamine) quantitatively form the highly reactive carboxylate anion.

-

Transition Metals & Oxidants: Silver (Ag), Copper (Cu), and persulfates trigger SET oxidative decarboxylation at mild temperatures[2].

-

Polar Aprotic Solvents: DMSO, DMF, and NMP lower the energy barrier for decarboxylation and should be avoided unless the reaction is kept at or below room temperature.

Q4: I need to run a high-temperature cross-coupling reaction (>100 °C) on the aromatic ring. How can I protect the difluoroacetic acid moiety? A: You must convert the free acid into an ester (e.g., a methyl ester). Esters cannot form the carboxylate anion, completely shutting down the heterolytic decarboxylation pathway. Once your high-temperature chemistry is complete, the ester can be carefully hydrolyzed back to the acid under controlled, low-temperature conditions.

Quantitative Data: Decarboxylation Risk Matrix

To aid in experimental design, consult the following risk matrix before subjecting (3,4-Dimethylphenyl)-difluoroacetic acid to any reaction conditions.

| Reaction Condition / Environment | Temperature Limit | Risk Level | Mechanistic Rationale |

| Non-polar solvent (Toluene, DCM), No Base | < 40 °C | Low | Acid remains protonated; insufficient thermal energy for C-C bond homolysis. |

| Polar aprotic solvent (DMF, DMSO) | > 60 °C | High | Solvent stabilizes the carboxylate transition state; promotes heterolytic cleavage. |

| Presence of Base (e.g., K₂CO₃, Amines) | > 25 °C | Critical | Quantitative formation of carboxylate anion drastically lowers activation energy for CO₂ loss. |

| Transition Metals (Ag, Cu) or Persulfates | > 50 °C | Critical | Initiates rapid Single-Electron Transfer (SET) oxidative decarboxylation[2]. |

Validated Experimental Protocols

Workflow 1: Safe Isolation and Drying (Heat-Free)

Use this protocol to dry the compound after extraction without inducing thermal degradation.

-

Solvent Selection: Extract the compound using a moderately polar, low-boiling solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Acidification: Ensure the aqueous phase is acidified to pH 2 using 1M HCl prior to extraction to guarantee the compound is fully in its protonated, free-acid form.

-

Concentration: Transfer the organic layer to a rotary evaporator. Set the water bath temperature to a maximum of 30 °C .

-

High Vacuum Drying: Transfer the concentrated oil/solid to a Schlenk flask and apply high vacuum (Schlenk line or lyophilizer) at room temperature (20–25 °C) for 12 hours.

-

Self-Validating System: Monitor the vacuum gauge. A stable, low pressure (e.g., <5 mbar) at room temperature indicates that all residual solvent has been removed. The lack of bubbling confirms that no CO₂ is being evolved.

Workflow 2: Heat-Free Esterification (Protection)

Use this protocol to mask the carboxylic acid prior to high-temperature downstream reactions.

-

Preparation: Dissolve 1.0 mmol of (3,4-Dimethylphenyl)-difluoroacetic acid in 5.0 mL of a 4:1 mixture of Toluene and Methanol in a dry round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath to suppress any exothermic side reactions.

-

Reagent Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 1.2 mmol, 0.6 mL).

-

Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Self-Validating System: TMS-diazomethane is intensely yellow. As it reacts with the acid, the solution turns colorless and nitrogen gas bubbles evolve. The reaction is definitively complete when nitrogen evolution ceases and a faint, persistent yellow color remains in the solution (indicating a slight excess of the reagent).

-

Quenching & Isolation: Add a few drops of glacial acetic acid until the yellow color disappears to destroy excess TMS-diazomethane. Concentrate under reduced pressure to yield the highly stable methyl ester.

Pathway Visualization

The following diagram maps the divergent mechanistic pathways: the risk of degradation via the carboxylate anion versus the stability achieved through ester protection.

Mechanistic pathways of (3,4-Dimethylphenyl)-difluoroacetic acid degradation vs. protection.

References

-

[1] Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond. rsc.org. 1

-

[3] Application Notes and Protocols: Difluoromalonic Acid as a Precursor for Gem-Difluoro Compounds. benchchem.com. 3

-

[2] Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds. thieme.de. 2

Sources

Technical Support: Optimization of Sterically Hindered 3,4-Dimethylphenyl Scaffolds

Ticket ID: #34DMP-STERIC-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 3,4-dimethylphenyl motif presents a deceptive steric challenge. While appearing less crowded than 2,6-disubstituted systems, the buttressing effect between the adjacent methyl groups creates a "wall" that significantly impacts reactivity at the ortho (C2) and meta (C5) positions. This guide addresses the three most common failure modes reported by users:

-

Regioselectivity drift during electrophilic aromatic substitution (EAS).

-

Stalled oxidative addition in cross-coupling reactions at the C2 position.

-

Rotameric broadening in NMR spectra due to restricted rotation.

Module 1: Strategic Analysis & The Buttressing Effect

The Core Problem

Users often underestimate the steric radius of the 3-methyl group. In a standard 3,4-dimethyl system, the methyl group at C4 sterically repels the methyl at C3. To relieve this strain, the C3-methyl group bends away from C4, effectively "splaying" toward the C2 position.

Consequence: The C2 position is significantly more hindered than a standard ortho-tolyl group.

Visualizing the Steric Map

The following diagram illustrates the accessibility of reaction sites on a 1-substituted-3,4-dimethylbenzene scaffold.

Figure 1: Steric accessibility map of the 3,4-dimethylphenyl ring. Red indicates high steric blockage; Green indicates accessibility.

Module 2: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

Scenario: You are attempting to couple a 2-halo-3,4-dimethylphenyl substrate (or coupling to the C2 position). Common Error: Using standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) results in <10% conversion or protodehalogenation.

Root Cause Analysis

The steric bulk at C2 slows down Oxidative Addition (OA) . If the catalyst does undergo OA, the resulting Pd(II) species is crowded, making Transmetallation the rate-determining step. Standard phosphines cannot stabilize the monoligated Pd(0) species required for this cycle.

Optimization Protocol: The "Buchwald Switch"

Do not waste time screening generic ligands. Move immediately to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

Recommended System

-

Ligand: SPhos (First choice) or XPhos .

-

Why: The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the bulk facilitates reductive elimination.

-

-

Precatalyst: Pd(OAc)2 (if mixing in situ) or Pd-G3/G4 precatalysts .

-

Why: Avoids induction periods associated with Pd(dba)2.

-

-

Base: K3PO4 (anhydrous) or K2CO3 .

-

Why: Stronger bases like NaOtBu can cause dehalogenation side reactions in hindered systems.

-

Step-by-Step Protocol (Micro-Scale Screen)

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Substrate (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

SPhos Pd G3 (2–5 mol%)

-

K3PO4 (3.0 equiv)

-

-

Solvent: Add Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1) .

-

Concentration: High concentration (0.5 M) helps bimolecular steps.

-

-

Activation: Heat to 80–100°C for 4 hours.

-

Checkpoint:

-

If <20% Conv: Switch to Sphos Pd G4 and raise temp to 110°C.

-

If Dehalogenation: Switch solvent to n-Butanol (anhydrous) and use Cs2CO3 .

-

Data: Ligand Performance Comparison

Typical yields for 2-chloro-3,4-dimethylbenzene coupling with PhB(OH)2

| Ligand System | Yield (24h) | Mechanistic Note |

| Pd(PPh3)4 | < 5% | Fails oxidative addition due to sterics. |

| Pd(dppf)Cl2 | 15% | Bite angle insufficient for hindered reductive elimination. |

| SPhos G3 | 92% | Gold Standard. Stabilizes LP-Pd(0). |

| XPhos G3 | 88% | Excellent alternative; better for N-arylations. |

| PEPPSI-IPr | 76% | Good, but NHC ligands can be sensitive to steric clash at C3-Me. |

Module 3: Regioselectivity in Electrophilic Substitution

Scenario: You are performing a halogenation (Br2/FeBr3) or Friedel-Crafts acylation on 1-substituted-3,4-dimethylbenzene. Issue: You need the C2-isomer , but the reaction yields predominantly the C6-isomer .

The "C6 Dominance" Rule

In a 3,4-dimethyl system with an ortho/para directing group at C1 (e.g., -OMe, -NHAc, -Alkyl):

-

C2: Blocked by the "buttressed" 3-Me group.

-

C5: Meta to the director (usually deactivated).

-

C6: The only accessible ortho position.

You cannot force C2 substitution using standard thermodynamic control.

Troubleshooting Flowchart

Figure 2: Decision logic for regioselective functionalization. Direct EAS will almost invariably fail to access C2.

Alternative Strategy: The "Directed Metalation" Route

To access the C2 position, you must bypass sterics using coordination chemistry (Directed Ortho Metalation - DoM).

-

Substrate: Ensure C1 has a Directing Group (DG) like -OMe, -CONEt2, or -OMOM.

-

Reagent: Use s-BuLi (Sec-Butyllithium) in THF at -78°C.

-

Note: n-BuLi is often too aggregated; s-BuLi is more reactive.

-

-

Mechanism: The Lithium coordinates to the DG, bringing the base into proximity with the C2 proton despite the steric wall. The "Complex Induced Proximity Effect" (CIPE) overrides the steric hindrance.

-

Quench: Add electrophile (e.g., I2, DMF) at low temp.

Module 4: FAQ - Common Anomalies

Q: My NMR spectrum shows broad peaks for the methyl groups. Is my product impure? A: Likely not. If you have a bulky substituent at C1 or C2, the 3,4-dimethyl motif can generate atropisomers (restricted rotation).

-

Test: Run a Variable Temperature (VT) NMR. Heat the sample to 50°C. If the peaks sharpen or coalesce, it is a rotameric issue, not impurity.

Q: I'm seeing "scrambling" of the methyl groups during Friedel-Crafts alkylation. A: This is the Jacobsen Rearrangement (alkyl migration). 1,2-dialkylbenzenes are thermodynamically less stable than 1,3- or 1,4-isomers due to steric strain. Strong Lewis acids (AlCl3) can cause the methyls to migrate to the meta position to relieve the "buttressing" strain.

-

Fix: Switch to milder Lewis acids (TiCl4, SnCl4) or lower temperatures (<0°C).

References

-

Buchwald Ligand Design & Mechanism

-

The Buttressing Effect

- SPhos/XPhos Protocols: Title: "Buchwald Ligands - User Guide & Applications" Source: Sigma-Aldrich / Merck Technical Library

-

Directed Ortho Metalation (DoM)

- Title: "The Directed Ortho Metalation Reaction.

- Source: Chem. Rev.

-

URL:[Link]

Sources

Technical Support Center: High-Purity Recrystallization of (3,4-Dimethylphenyl)-difluoroacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific physicochemical challenges of purifying fluorinated aryl carboxylic acids.

(3,4-Dimethylphenyl)-difluoroacetic acid is a highly amphiphilic molecule. It features a lipophilic, electron-rich aromatic ring (the 3,4-dimethylphenyl group) coupled with a strongly electron-withdrawing, polar, and hydrogen-bonding difluoroacetic acid moiety. This structural dichotomy means single-solvent recrystallization often fails, leading to poor yields or "oiling out" due to strong intermolecular dimerization[1]. The methodologies below are engineered to control these variables through a self-validating anti-solvent crystallization strategy.

Solvent Selection Matrix

To achieve >99.5% purity, the solvent system must selectively solvate the aromatic ring at high temperatures while forcing the precipitation of the fluorinated acid moiety upon cooling. The table below summarizes the quantitative and qualitative performance of standard solvent systems[2].

| Solvent System (v/v) | Solubilizing Power | Est. Recovery Yield | Mechanistic Remarks & Suitability |

| Toluene / Heptane (1:3) | High (Hot) / Low (Cold) | 85 – 90% | Optimal. Toluene solvates the aryl ring via |

| EtOAc / Hexanes (1:4) | Very High | 60 – 70% | Moderate. The highly polar difluoroacetic acid group retains too much solubility in EtOAc, reducing overall yield. Prone to oiling out. |

| EtOH / Water (3:1) | Moderate | 50 – 60% | Suboptimal. Good for removing highly polar organic impurities, but risks co-crystallizing inorganic fluoride salts from upstream synthesis[3]. |

Self-Validating Experimental Protocol: Toluene/Heptane Anti-Solvent Crystallization

This protocol is designed with built-in validation checks to ensure the thermodynamic conditions for crystal lattice formation are met at each step.

Step 1: Initial Dissolution

-

Action: Suspend 10.0 g of crude (3,4-Dimethylphenyl)-difluoroacetic acid in 15 mL of Toluene in a jacketed reactor. Heat to 70°C under constant stirring (200 RPM).

-

Validation Check: The solution must become completely transparent. If a fine, sand-like precipitate remains, these are likely inorganic fluoride salts[3]. Proceed to Step 2.

Step 2: Hot Filtration

-

Action: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulates. Return the filtrate to the reactor and maintain at 70°C.

Step 3: Anti-Solvent Addition (Cloud Point Targeting)

-

Action: Add Heptane dropwise (approx. 35–45 mL) while maintaining 70°C, until the solution exhibits a persistent, slight turbidity.

-

Validation Check: Pause the addition for 30 seconds. If the turbidity disappears, the cloud point has not been reached; continue adding Heptane. If the turbidity persists, stop addition immediately.

Step 4: Seeding & Annealing

-

Action: Drop the temperature to 65°C. Add 10 mg of high-purity seed crystals. Hold the temperature isothermally for 30 minutes.

-

Causality: Holding the temperature slightly below the saturation point allows the seed crystals to establish a stable lattice, favoring crystal growth over rapid, uncontrolled secondary nucleation[4].

Step 5: Controlled Cooling

-

Action: Ramp the temperature down to 5°C at a strict rate of 0.5°C/min. Maintain stirring at 150 RPM.

-

Validation Check: Crystals should appear as distinct, free-flowing solids. If a viscous, syrup-like layer forms at the bottom of the reactor, the product has "oiled out" (See FAQ Q1).

Step 6: Isolation & Drying

-

Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold Heptane. Dry in a vacuum oven at 40°C (<10 mbar) for 12 hours.

Process Visualization

Fig 1. Recrystallization and troubleshooting workflow for difluoroacetic acid derivatives.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a viscous liquid) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. Fluorinated carboxylic acids are particularly prone to this because they form strong intermolecular hydrogen-bonded dimers that disrupt the formation of a highly ordered solid lattice[1]. Solution: Do not attempt to scratch the flask to force crystallization, as this will trap impurities. Instead, reheat the mixture until the oil completely redissolves. Add 5% v/v of a hydrogen-bond acceptor (like Ethyl Acetate) to disrupt the dimers. Cool at a much slower rate (0.1–0.2 °C/min) and ensure you introduce a seed crystal exactly at the cloud point.

Q2: I have a foam-like, agglomerated mass in my flask that is trapping the mother liquor. What went wrong? Causality: This is caused by rapid secondary nucleation and insufficient agitation. When crystal growth outpaces the diffusion of the solvent, crystals form bridges (agglomeration), creating a "foam-like" clay that traps impurity-rich solvent[4]. Solution: You must recrystallize while stirring. Stirring prevents bridging and ensures uniform temperature distribution. If agglomeration has already occurred, reheat to dissolve, increase your overhead stirrer speed to 150-200 RPM, and strictly adhere to the 0.5°C/min cooling ramp[4].

Q3: The purity is high, but my recovery yield is under 50%. Why? Causality: You are likely using a solvent system that is too polar (e.g., too much Ethyl Acetate or Ethanol). The difluoroacetic acid moiety is highly soluble in polar media, flattening the solubility curve so that the product remains dissolved even at 0°C[2]. Solution: Shift your solvent ratio. Decrease the volume of the primary solvent (Toluene or EtOAc) and increase the volume of the anti-solvent (Heptane or Hexane). Ensure your final isolation step utilizes ice-cold anti-solvent for washing, as room-temperature washes will dissolve the purified cake.

References